molecular formula C15H22N2OS B5622104 (3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine

(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine

Cat. No. B5622104
M. Wt: 278.4 g/mol
InChI Key: ZAOLMKQNYVVIKB-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves intricate chemical processes, such as thermal elimination of sulfur dioxide to obtain 3,4-dimethylenepyrrolidines, which are crucial precursors in developing complex pyrrolidine derivatives. This method demonstrates the versatility and complexity of synthesizing such compounds (Ottenbrite, Chin, & Alston, 1987).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including those similar to "(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine," is often confirmed through techniques like X-ray diffraction. These studies reveal the crystalline structure and the stereochemistry of the compound, providing insights into its three-dimensional conformation and the arrangement of its atoms in space (Nadaf et al., 2019).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, such as coupling with amines, leading to the formation of functionalized pyrroles or iminopyrrolizines. These reactions are pivotal for the modification and functionalization of the pyrrolidine core, tailoring its chemical properties for specific applications (Trofimov et al., 2007).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-ethylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-19-9-8-15(18)17-10-13(14(16)11-17)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOLMKQNYVVIKB-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)N1CC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine

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